molecular formula C11H9NO5 B1587955 Dimethyl 5-isocyanatoisophthalate CAS No. 46828-05-1

Dimethyl 5-isocyanatoisophthalate

Cat. No.: B1587955
CAS No.: 46828-05-1
M. Wt: 235.19 g/mol
InChI Key: JHCYWIFFIHXGAG-UHFFFAOYSA-N
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Description

Dimethyl 5-isocyanatoisophthalate is an organic compound with the molecular formula C11H9NO5. It is an isocyanate derivative of isophthalic acid and is used as a building block in organic synthesis. This compound is known for its reactivity due to the presence of the isocyanate group, making it valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 5-isocyanatoisophthalate can be synthesized through the reaction of dimethyl 5-aminoisophthalate with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The process involves the following steps:

    Preparation of Dimethyl 5-aminoisophthalate: This intermediate is synthesized by esterification of 5-aminoisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid.

    Reaction with Phosgene: Dimethyl 5-aminoisophthalate is then reacted with phosgene to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures to handle phosgene and ensure the purity of the final product. Continuous monitoring and quality control are essential to maintain the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-isocyanatoisophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 5-isocyanatoisophthalate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of dimethyl 5-isocyanatoisophthalate involves its reactivity with nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, leading to the formation of ureas and carbamates. This reactivity is harnessed in various applications, including the synthesis of inhibitors for protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the isocyanate group, which imparts high reactivity. This makes it valuable in organic synthesis and various industrial applications, distinguishing it from other isophthalic acid derivatives .

Properties

IUPAC Name

dimethyl 5-isocyanatobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5/c1-16-10(14)7-3-8(11(15)17-2)5-9(4-7)12-6-13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCYWIFFIHXGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N=C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409297
Record name Dimethyl 5-isocyanatoisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46828-05-1
Record name Dimethyl 5-isocyanatoisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 5-isocyanatoisophthalate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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